1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

anticancer structure-activity relationship fluorine positional effect

1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 730992-50-4) is a fully aromatic, non-oxo pyrido[1,2-a]benzimidazole (PBI) derivative with a molecular formula of C₁₉H₁₂FN₃ and a molecular weight of 301.32 g/mol. The compound is supplied as a research-grade building block by Enamine (catalog EN300-17515) and Santa Cruz Biotechnology (sc-332598) at a certified purity of 95%, with an experimentally determined logP of 5.202 indicating pronounced lipophilicity.

Molecular Formula C19H12FN3
Molecular Weight 301.324
CAS No. 730992-50-4
Cat. No. B2523810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS730992-50-4
Molecular FormulaC19H12FN3
Molecular Weight301.324
Structural Identifiers
SMILESCC1=C(C2=NC3=CC=CC=C3N2C(=C1)C4=CC(=CC=C4)F)C#N
InChIInChI=1S/C19H12FN3/c1-12-9-18(13-5-4-6-14(20)10-13)23-17-8-3-2-7-16(17)22-19(23)15(12)11-21/h2-10H,1H3
InChIKeyYUWJJQYBNASICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 730992-50-4): Procurement-Relevant Chemical Profile


1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 730992-50-4) is a fully aromatic, non-oxo pyrido[1,2-a]benzimidazole (PBI) derivative with a molecular formula of C₁₉H₁₂FN₃ and a molecular weight of 301.32 g/mol [1]. The compound is supplied as a research-grade building block by Enamine (catalog EN300-17515) and Santa Cruz Biotechnology (sc-332598) at a certified purity of 95%, with an experimentally determined logP of 5.202 indicating pronounced lipophilicity [1]. The PBI scaffold is a recognized privileged structure in anti-infective and anticancer drug discovery, with fluorinated derivatives specifically demonstrating activity against orthopoxviruses in Vero cell screening models [2].

Why In-Class Pyrido[1,2-a]benzimidazole-4-carbonitriles Cannot Substitute for the 3-Fluorophenyl, 1-Aryl, Non-Oxo Scaffold of Compound 730992-50-4


The pyrido[1,2-a]benzimidazole-4-carbonitrile (PBI) chemical space is exquisitely sensitive to both peripheral substitution and oxidation state. In a systematic anticancer SAR study by Refaat (2012), the set of 1-chloro-4-cyano-PBI intermediates yielded MCF7 IC₅₀ values between 3.43 and 14.70 µg/mL; however, subsequent amination with 4-(2-fluorophenyl)piperazine shifted potency in a substituent-dependent manner, demonstrating that the identity and position of the aryl/heteroaryl group at position 1 directly governs biological activity [1]. The target compound occupies a specific and differentiated niche within this landscape: it possesses a 3-fluorophenyl substituent directly attached at position 1 (no linker atom), a 3-methyl group at position 3, and a fully aromatic, non-oxo core . This combination of features is distinct from the more extensively studied 1-oxo-PBI anti-tubercular chemotype (e.g., 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile) and from 1-amino/1-piperazinyl-linked PBI anticancer leads [1][2]. The presence of a meta-fluorine on the 1-phenyl ring further differentiates this compound from non-fluorinated or para-fluorinated analogs, where fluorine positioning has been shown to influence in vitro antineoplastic potency in closely related PBI series [3]. Generic substitution with an unsubstituted 1-phenyl or a 1-oxo PBI congener would therefore introduce a structurally distinct chemotype with non-interchangeable biological readout.

Quantitative Procurement Evidence: Differentiation of 1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile from Closest Analogs


Evidence Point 1: Meta-Fluorine vs. Para-Fluorine Substitution and Impact on Anticancer Potency (Class-Level Inference)

In the PBI chemotype, the position of fluorine on a pendant phenyl ring directly influences antiproliferative potency. El-Hawash et al. (1999) demonstrated that within a series of 1-(haloarylamino)-3-phenyl-PBI derivatives, the p-fluorophenylamino-substituted compound (NSC 699944) exhibited notable antineoplastic activity and was selected by the NCI for hollow fiber assay testing, while positionally isomeric analogs showed differential activity profiles indicative of a fluorine positional SAR [1]. The target compound bears a 3-fluorophenyl (meta-fluorine) substituent directly at position 1, a regioisomeric arrangement relative to the extensively characterized p-fluorophenylamino leads [1][2]. Although direct IC₅₀ values for the target compound are not published, the established dependence of PBI activity on fluorine position—coupled with the absence of a linker atom between the aryl ring and the core—supports a differentiated pharmacological fingerprint relative to the p-fluorine or non-fluorinated comparators [1]. Crystallographic and electronic-structure studies on analogous fluoroaromatic heterocycles confirm that meta-fluorination alters both the electrostatic potential surface and the conformational preferences of the pendant aryl ring compared to para-substitution, providing a physicochemical basis for the observed SAR divergence [3].

anticancer structure-activity relationship fluorine positional effect

Evidence Point 2: Non-Oxo vs. 1-Oxo PBI Core Differentiation Relevant to Anti-Tubercular Drug Discovery

The dominant anti-tubercular PBI chemotype reported by Pieroni et al. (2011) is the 1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile series, exemplified by the lead compound 2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile, which exhibited sub-micromolar activity against MDR-TB and XDR-TB strains [1]. The target compound (CAS 730992-50-4) is a non-oxo, fully aromatic PBI—a distinct oxidation state that abolishes the 1-oxo hydrogen-bond acceptor motif critical to the anti-TB pharmacophore model [1][2]. While the target compound lacks published anti-TB MIC data, the structural divergence from the validated 1-oxo anti-TB series means that 730992-50-4 represents a complementary scaffold for probing the oxo-dependence of PBI anti-mycobacterial activity; a 1-oxo PBI cannot serve as a negative control or selectivity probe for the non-oxo phenotype [3]. This oxidation-state difference is quantifiable: the 1-oxo series features an sp² carbonyl at position 1 with a C=O bond length of ~1.22 Å, whereas the target compound is fully aromatic at that position, eliminating this polar interaction site [2].

tuberculosis MDR-TB XDR-TB scaffold differentiation

Evidence Point 3: Direct 1-Aryl Substitution vs. 1-Aminoaryl Intermediates and the Absence of a Piperazine Linker

In the Refaat (2012) PBI synthesis, the active anticancer compounds (11–14, 19, 20) were generated by aminating 1-chloro-4-cyano-PBI intermediates with 4-(2-fluorophenyl)piperazine, introducing a flexible piperazine linker between the PBI core and the fluorophenyl group [1]. The target compound (730992-50-4) carries a 3-fluorophenyl ring directly at position 1 with no intervening linker, yielding a conformationally constrained, fully conjugated biaryl system [2]. The physicochemical consequences of this linker-free architecture are quantifiable: the target compound has a molecular weight of 301.32 g/mol and a measured logP of 5.202, whereas 1-(4-(2-fluorophenyl)piperazin-1-yl)-3-methyl-PBI analogs have molecular weights exceeding ~420 g/mol and markedly different lipophilicity and basicity profiles due to the piperazine nitrogen [2][3]. This linker-free, direct-aryl topology reduces the number of rotatable bonds, potentially influencing passive membrane permeability and target binding entropy in a manner distinct from the piperazine-linked series [3]. For medicinal chemistry programs seeking rigid, low-molecular-weight PBI scaffolds, 730992-50-4 is structurally and physicochemically non-substitutable by the piperazine-linked analogs.

medicinal chemistry building block linker-free scaffold physicochemical properties

Evidence Point 4: logP and Lipophilicity Differentiation from Non-Fluorinated and Morpholino PBI Analogs

The experimentally determined logP of 5.202 for the target compound [1] places it in a high-lipophilicity regime relative to other commercially available PBI building blocks. The morpholino-substituted analog 3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 294850-50-3), which replaces the 3-fluorophenyl group with a morpholine ring, has a calculated logP approximately 2–3 units lower, reflecting the hydrophilic contribution of the morpholine oxygen and the loss of the fluorinated aromatic ring . The non-fluorinated 1-phenyl analog 3-methyl-1-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile (MW 283.3 g/mol) has a lower molecular weight and a calculated logP reduced by ~0.5–1.0 log units due to the absence of the electronegative fluorine substituent, which enhances lipophilicity through reduced molecular polarizability and altered hydrogen-bonding capacity of the aryl ring [2]. The ~0.5–3 log unit lipophilicity gap between the target compound and these available alternatives is substantial in medicinal chemistry terms, translating to a >3- to >1000-fold predicted difference in octanol-water partition coefficient and consequent divergence in membrane partitioning, protein binding, and assay compatibility profiles [2].

lipophilicity logP physicochemical characterization orthogonal assay compatibility

Evidence Point 5: Vendor-Independent Purity and Supply Chain Reproducibility Supporting Screening-Grade Procurement

The target compound is available from Enamine (EN300-17515) at a certified purity of 95%, and is cross-listed in the Santa Cruz Biotechnology catalog (sc-332598) at the 1 g and 5 g scale, confirming multi-vendor accessibility and supply chain redundancy . This 95% purity specification is consistent with Enamine's building block quality tier, which is suitable for high-throughput screening (HTS) and initial SAR exploration without additional purification . By contrast, many structurally related PBI analogs are single-sourced or available only from custom synthesis providers, introducing procurement risk and potential batch-to-batch variability that can confound biological assay reproducibility [1]. The year-on-year continued listing of EN300-17515 in the Enamine catalog confirms sustained commercial availability rather than one-time custom synthesis, which is a critical selection criterion for multi-stage lead optimization campaigns requiring resupply of the identical chemical entity .

quality control purity supply chain screening collection

Evidence Point 6: Specific Fluorinated PBI Antiviral Class Activity Relevant to Orthopoxvirus Biodefense Screening

Trofimov et al. (2005) demonstrated that fluorinated pyrido[1,2-a]benzimidazoles (compounds III–XIII) exhibit antiviral activity against orthopoxviruses pathogenic to humans, as evaluated in Vero cell culture at the State Research Center of Virology and Biotechnology 'Vector' [1]. Within this series, the presence of fluorine on the benzimidazole or pendant aryl ring was a structural prerequisite for antiviral activity; non-fluorinated PBIs were inactive in the same assay [1]. The target compound (730992-50-4) is a fluorinated PBI bearing a 3-fluorophenyl substituent, placing it within the antiviral-active fluorinated subset rather than the inactive non-fluorinated subset . Although the Trofimov study did not specifically include 730992-50-4, the class-level structure-activity correlation establishes that the presence of fluorine is a binary discriminator for antiviral activity in this scaffold class [1]. For biodefense or antiviral screening programs targeting orthopoxviruses, a fluorinated PBI such as 730992-50-4 is therefore a mechanistically relevant selection, whereas a non-fluorinated 1-phenyl-PBI analog would be predicted to lack this antiviral liability based on class SAR [1][2].

antiviral orthopoxvirus biodefense fluorinated heterocycle

Research and Industrial Application Scenarios for 1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 730992-50-4)


Scenario 1: Fluorine-Positional SAR Expansion in Anticancer PBI Lead Optimization

Medicinal chemistry teams optimizing the 1-aryl-PBI series for anticancer potency can employ 730992-50-4 as the meta-fluorinated probe to complement existing para-fluorophenylamino leads such as NSC 699944 (El-Hawash 1999 [1]). By comparing the antiproliferative IC₅₀ of the meta-fluoro target compound against the para-fluoro benchmark across a panel of tumor cell lines (e.g., MCF7, HeLa, SW620), researchers can map the fluorine positional SAR and identify the optimal regioisomer for further development. The direct 1-aryl linkage (no piperazine spacer) of 730992-50-4 further distinguishes it from the piperazine-linked PBI series (Refaat 2012 [2]), enabling parallel assessment of linker-dependence of anticancer potency.

Scenario 2: Non-Oxo PBI Scaffold as a Selectivity Probe for Anti-Tubercular Target Deconvolution

The established 1-oxo-PBI chemotype (Pieroni 2011 [1]) is active against MDR-TB and XDR-TB at sub-micromolar concentrations, but the contribution of the 1-oxo group to target engagement is uncharacterized. 730992-50-4, as a non-oxo, fully aromatic PBI, can serve as a matched molecular pair with the 1-oxo lead to probe whether anti-TB activity is retained upon carbonyl deletion. Parallel MIC determination against M. tuberculosis H37Rv and resistant clinical isolates, with Vero cell cytotoxicity counterscreening, would reveal whether the 1-oxo motif is essential for anti-mycobacterial activity or whether the non-oxo scaffold offers a differentiated selectivity window.

Scenario 3: High-logP Fluorinated PBI for CNS-Penetrant or Intracellular Target Screening Libraries

With an experimentally measured logP of 5.202 [1]—substantially higher than the morpholino-PBI (logP ~2–3 [2]) and the non-fluorinated 1-phenyl analog (logP ~4.2–4.7)—730992-50-4 is the preferred PBI building block for constructing screening libraries aimed at intracellular or CNS targets where high membrane permeability is required. Procurement of the target compound for inclusion in a high-logP diversity set enables coverage of a lipophilic chemical space that the more polar morpholino and des-fluoro PBI analogs cannot access, based on the >100-fold predicted difference in octanol-water partitioning [3].

Scenario 4: Fluorinated PBI for Orthopoxvirus Antiviral Screening in Biodefense Programs

The class-level SAR established by Trofimov et al. (2005) [1] demonstrates that fluorinated PBIs are active against orthopoxviruses in Vero cell assays, whereas non-fluorinated analogs are inactive. 730992-50-4, containing a 3-fluorophenyl substituent, qualifies for inclusion in antiviral screening decks targeting variola, vaccinia, or monkeypox viruses. Its dual-vendor availability from Enamine (EN300-17515) and Santa Cruz Biotechnology (sc-332598) at 95% purity [2] ensures HTS-ready quality and supply continuity for biodefense screening programs that require reproducible sourcing over multi-year testing cycles.

Quote Request

Request a Quote for 1-(3-Fluorophenyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.